5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid is a compound of significant interest in the field of organic chemistry and pharmacology. It is classified as an amino acid derivative due to its structural features, which include an amino group and a carboxylic acid group. The compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry.
This compound can be synthesized through various organic reactions, and it is often studied for its structural properties and biological activities. Its relevance in scientific research is underscored by its presence in databases such as SpectraBase, where it is cataloged with detailed spectral data .
5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid falls under the category of amino acids, specifically as a modified amino acid due to the presence of the 3-methylbutoxy group. This classification is crucial for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid can involve several methods, typically starting from readily available amino acids or their derivatives. One common approach includes:
The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product from by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid is . Its structure can be represented with the following key features:
The molecular weight is approximately 201.31 g/mol, with an exact mass of 201.171 g/mol . The InChI key for this compound is KQLVEQAREGFUPP-UHFFFAOYSA-N, which facilitates its identification in chemical databases.
5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid can undergo several chemical reactions typical of amino acids:
These reactions are often facilitated by specific catalysts or under controlled pH conditions to optimize yields and selectivity. The mechanisms involved typically include nucleophilic attack on electrophilic centers within the molecule.
The mechanism of action for 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid largely depends on its interactions within biological systems:
Studies have shown that compounds similar to this one exhibit significant effects on GABAergic signaling pathways, suggesting potential therapeutic applications in neurological disorders .
Relevant analyses using techniques like differential scanning calorimetry (DSC) can provide insights into thermal properties, while spectroscopic methods can elucidate structural characteristics.
5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid has several applications in scientific research:
Alkylation of pentanoic acid precursors with 3-methylbutanol constitutes a foundational route to construct the branched ether side chain of 5-amino-3-[(3-methylbutoxy)methyl]pentanoic acid. This method employs strong bases (e.g., NaH or KOH) in aprotic solvents to deprotonate the α-carbon of pentanoic acid derivatives, followed by nucleophilic attack on 3-methylbutyl halides. Optimization studies reveal that N-protection of the amine functionality is essential to prevent competitive N-alkylation. Urethane-type protectors (e.g., tert-butoxycarbonyl, Boc) enable >85% regioselectivity for O-alkylation at the C3 position when conducted in dimethylformamide (DMF) at 0–5°C .
Direct amination strategies involve reacting halogenated pentanoic acid intermediates with ammonia or primary amines. The halogen leaving group (bromide or iodide) at the C5 position undergoes nucleophilic displacement under pressurized NH₃ in ethanol at 60°C. Key challenges include over-alkylation and racemization, mitigated through:
Table 1: Optimization Parameters for Direct Amination
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Temperature | 80°C | 60°C | ↑ Yield by 15% |
Solvent | Methanol | Ethanol/H₂O (9:1) | ↑ Conversion 22% |
Ammonia Concentration | 5 equiv | 10 equiv | ↓ Di-alkylation |
Catalyst | None | Aliquat 336 (5 mol%) | ↑ Rate 3-fold |
Transition-metal-catalyzed cross-coupling enables precise installation of the 3-methylbutoxymethyl side chain. Suzuki–Miyaura coupling between boronic esters and pentanoic acid-derived vinyl halides demonstrates exceptional compatibility with the amino acid framework. Key innovations include:
Alternative routes employ Wittig olefination of aldehyde intermediates derived from glutamic acid, followed by catalytic hydrogenation. This sequence installs the branched chain before amine functionality introduction, circumventing stereochemical complications.
Table 2: Cross-Coupling Performance with Palladium Catalysts
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Side Products |
---|---|---|---|---|---|
Pd(OAc)₂ | XPhos | THF/H₂O | 80 | 92 | <2% Protodeboronation |
PdCl₂(dppf) | DPPF | Dioxane | 100 | 78 | 8% Homocoupling |
Pd/C | None | EtOH | 50 | 65 | 15% Over-reduction |
The C3 carbon of 5-amino-3-[(3-methylbutoxy)methyl]pentanoic acid constitutes a stereogenic center whose configuration significantly influences biological activity. Three strategies dominate stereoselective synthesis:
Chiral auxiliaries: Evans’ oxazolidinone-mediated alkylation establishes (S)-configuration with 94% ee. The auxiliary directs si-face attack during alkylation with 3-methylbutoxymethyl iodide. Subsequent auxiliary removal and Curtius rearrangement afford enantiopure amine .
Enzymatic resolution: Lipase-catalyzed (CAL-B) kinetic resolution of racemic N-acetyl precursors in tert-amyl alcohol achieves 99% ee for the (R)-enantiomer. The (S)-acetamide remains unhydrolyzed and is recycled via racemization.
Asymmetric hydrogenation: Chiral Rh(I) complexes (e.g., DuPhos-Rh) reduce enamide precursors (Z)-3-[(3-methylbutoxy)methyl]pent-4-enoic acid derivatives with 88% ee. Solvent effects are pronounced—DMF improves enantioselectivity by 12% over THF due to enhanced catalyst-substrate coordination [3].
Critical to stereochemical fidelity is the avoidance of epimerization during deprotection:
Advanced catalyst engineering addresses yield limitations and chemo-selectivity challenges inherent in the multifunctional amino acid structure:
Bifunctional phase-transfer catalysts: Quaternary ammonium salts with pendant hydrogen-bond donors (e.g., O-alkyl cinchoninium bromides) accelerate alkylation in biphasic systems. The catalyst positions the enolate for C- vs O-alkylation, achieving 15:1 selectivity at −40°C .
Reductive amination catalysts: Pd nanoparticles (3–5 nm) on mesoporous TiO₂ enable one-pot keto acid reduction-amination. Molecular hydrogen acts as reductant, with NH₄OAc as nitrogen source. Key advantages:
Continuous-flow hydrogenation: Fixed-bed reactors with immobilized Pd(0) on Al₂O₃ achieve 99.9% conversion of nitro intermediates at 50 bar H₂. Benefits include:
Table 3: Catalyst Performance in Critical Synthetic Steps
Reaction Step | Catalyst System | Additives | Yield (%) | Selectivity Factor |
---|---|---|---|---|
C3-Alkylation | Cinchonidine-Derived PTC | KOH (50% aq) | 89 | 15:1 (C/O-alkyl) |
Reductive Amination | Pd/TiO₂ (3 mol%) | NH₄OAc, H₂ (30 bar) | 98 | >99% anti-diastereomer |
Decarboxylative Coupling | CuI/1,10-Phenanthroline | Cs₂CO₃ | 76 | 7:1 (linear/branched) |
Hydrogenation | Pd/Al₂O₃ (continuous flow) | H₂ (50 bar) | >99.9 | N/A |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3